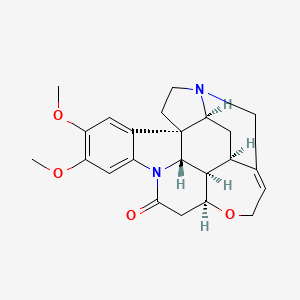

Brucine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Brucine, a weak alkaline indole alkaloid, primarily targets glycine receptors . These receptors play a crucial role in the nervous system, where they function as inhibitory neurotransmitters .

Mode of Action

This compound acts as an antagonist at glycine receptors , which leads to the paralysis of inhibitory neurons . This action closely resembles that of strychnine .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been shown to regulate calcium concentration and depolarization of mitochondria in hepatocellular carcinoma cells . In the context of breast cancer, this compound might inhibit tumor angiogenesis, growth, and bone metastasis by down-regulating vascular endothelial growth factor (VEGF) expression . Additionally, this compound could inhibit the growth and migration of colorectal cancer cells LoVo by regulating the Wnt/β-catenin signaling pathway .

Pharmacokinetics

It is known that this compound is associated with systemic toxicity such as hepatotoxicity, neurotoxicity, and nephrotoxicity . The LD50 value of this compound on mice is 50.1 mg/kg following intravenous administration .

Result of Action

This compound has a wide range of molecular and cellular effects. It has been shown to inhibit the proliferation of HepG2 cells , reduce tumor angiogenesis, growth, and bone metastasis in a bone metastasis nude mice model of breast cancer , and inhibit the growth and migration of colorectal cancer cells LoVo . Its central nervous system toxicity severely limits its clinical application .

Analyse Biochimique

Biochemical Properties

Brucine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the proliferation of HepG2 cells by regulating calcium concentration and depolarization of mitochondria . It also interacts with vascular endothelial growth factor (VEGF) to inhibit tumor angiogenesis, growth, and bone metastasis in a bone metastasis nude mice model of breast cancer . Additionally, this compound regulates the Wnt/β-catenin signaling pathway to inhibit the growth and migration of colorectal cancer cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the proliferation of HepG2 cells by regulating calcium concentration and depolarization of mitochondria . It also down-regulates VEGF expression to inhibit tumor angiogenesis, growth, and bone metastasis . Furthermore, this compound regulates the Wnt/β-catenin signaling pathway to inhibit the growth and migration of colorectal cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound inhibits the proliferation of HepG2 cells by regulating calcium concentration and depolarization of mitochondria . It also down-regulates VEGF expression to inhibit tumor angiogenesis, growth, and bone metastasis . Additionally, this compound regulates the Wnt/β-catenin signaling pathway to inhibit the growth and migration of colorectal cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, this compound inhibits the proliferation of HepG2 cells by regulating calcium concentration and depolarization of mitochondria . It also down-regulates VEGF expression to inhibit tumor angiogenesis, growth, and bone metastasis . Furthermore, this compound regulates the Wnt/β-catenin signaling pathway to inhibit the growth and migration of colorectal cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed in these studies. For example, this compound inhibits the proliferation of HepG2 cells by regulating calcium concentration and depolarization of mitochondria . It also down-regulates VEGF expression to inhibit tumor angiogenesis, growth, and bone metastasis . Additionally, this compound regulates the Wnt/β-catenin signaling pathway to inhibit the growth and migration of colorectal cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels. For instance, this compound inhibits the proliferation of HepG2 cells by regulating calcium concentration and depolarization of mitochondria . It also down-regulates VEGF expression to inhibit tumor angiogenesis, growth, and bone metastasis . Furthermore, this compound regulates the Wnt/β-catenin signaling pathway to inhibit the growth and migration of colorectal cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It affects its localization and accumulation. For example, this compound inhibits the proliferation of HepG2 cells by regulating calcium concentration and depolarization of mitochondria . It also down-regulates VEGF expression to inhibit tumor angiogenesis, growth, and bone metastasis . Additionally, this compound regulates the Wnt/β-catenin signaling pathway to inhibit the growth and migration of colorectal cancer cells .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles. For instance, this compound inhibits the proliferation of HepG2 cells by regulating calcium concentration and depolarization of mitochondria . It also down-regulates VEGF expression to inhibit tumor angiogenesis, growth, and bone metastasis . Furthermore, this compound regulates the Wnt/β-catenin signaling pathway to inhibit the growth and migration of colorectal cancer cells .

Méthodes De Préparation

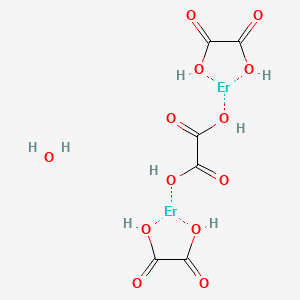

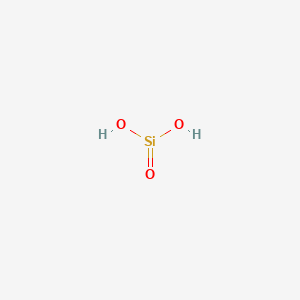

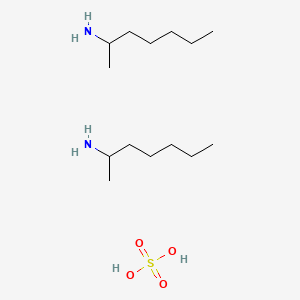

Synthetic Routes and Reaction Conditions: Brucine can be synthesized through various chemical reactions involving the manipulation of its indole alkaloid structure. One common method involves the reaction of nitrate ions with this compound sulfate in a highly acidic solution at elevated temperatures . The reaction conditions are critical, with temperature control being essential to ensure the correct formation of the desired product .

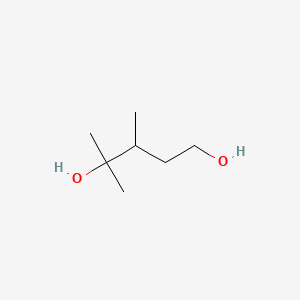

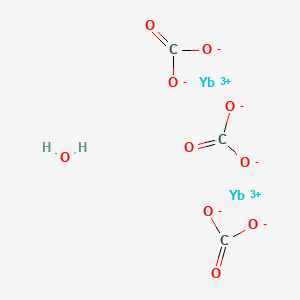

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the seeds of the Strychnos nux-vomica tree. The seeds are processed to isolate the alkaloids, which are then purified to obtain this compound . This process often involves multiple steps, including solvent extraction, filtration, and crystallization to achieve the desired purity and yield .

Analyse Des Réactions Chimiques

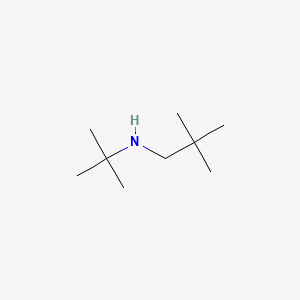

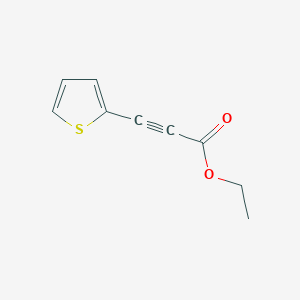

Types of Reactions: Brucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the structure of this compound for different applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound N-oxide, while reduction can produce dihydrothis compound .

Applications De Recherche Scientifique

Brucine has a wide range of scientific research applications due to its diverse pharmacological properties :

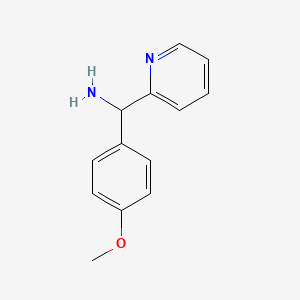

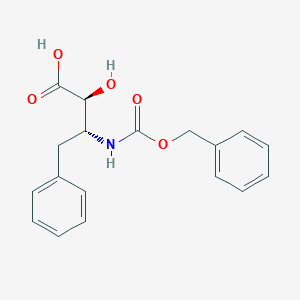

Chemistry: this compound is used as a chiral resolving agent in stereospecific chemical syntheses.

Medicine: this compound is used in traditional medicine for its anti-inflammatory and analgesic properties.

Comparaison Avec Des Composés Similaires

Brucine is closely related to strychnine, another alkaloid found in the Strychnos nux-vomica tree . Both compounds share similar structures and pharmacological properties, but this compound is less toxic than strychnine . Other similar compounds include:

Strychnine: Highly toxic and used as a pesticide.

Dihydrothis compound: A reduced derivative of this compound with similar pharmacological properties.

This compound N-oxide: An oxidized form of this compound with potential anti-tumor activity.

This compound’s uniqueness lies in its diverse pharmacological activities and its potential for use in various scientific research applications, despite its toxicity .

Propriétés

IUPAC Name |

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKTZKIUPZVBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859344 | |

| Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1358802-83-1 | |

| Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

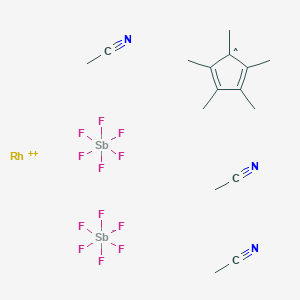

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane;propan-2-ol](/img/structure/B6593578.png)